Brodimoprim is a synthetic antibacterial drug classified as a dihydrofolate reductase (DHFR) inhibitor. [, , ] It belongs to the trimethoprim class of antibiotics and exhibits potent activity against a broad spectrum of bacterial species. [] Brodimoprim is primarily used as a research tool to investigate bacterial DHFR, folate metabolism, and the development of novel antibacterial agents. []
While the provided papers do not contain specific data on the molecular structure of Brodimoprim, it is known to be structurally similar to trimethoprim, featuring a 2,4-diaminopyrimidine ring substituted at the 5-position. [] Further investigation into chemical databases and literature beyond the provided papers would be necessary to obtain detailed molecular structure information.
Brodimoprim exerts its antibacterial activity by inhibiting bacterial DHFR. [, , ] DHFR is a key enzyme in the folate metabolic pathway, essential for the synthesis of tetrahydrofolic acid, a cofactor required for the synthesis of purines, thymidine, and certain amino acids. [] By inhibiting DHFR, Brodimoprim disrupts bacterial DNA synthesis and cell division, ultimately leading to bacterial cell death. [, , ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: